1-Methoxy-2-methyl-2-propanol

Übersicht

Beschreibung

1-Methoxy-2-methyl-2-propanol, also known as Propylene glycol methyl ether (PGME), is an organic solvent with a wide variety of industrial and commercial uses . It is used as a carrier/solvent in printing/writing inks and paints/coatings. It also finds use as an industrial and commercial paint stripper .

Synthesis Analysis

This compound can be synthesized by reacting propylene oxide with methanol in the presence of ZnMgAl (zinc-magnesium-aluminium) catalysts .Molecular Structure Analysis

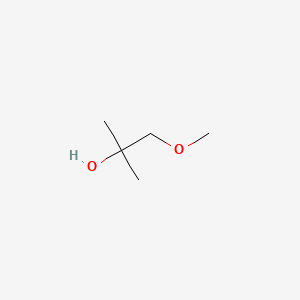

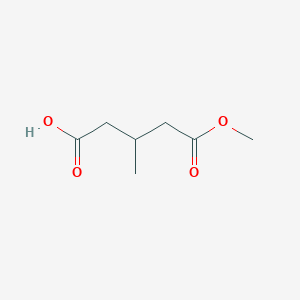

The molecular formula of this compound is C5H12O2 . The average mass is 104.148 Da and the monoisotopic mass is 104.083733 Da .Chemical Reactions Analysis

The kinetic data of the reactions of the OH radical with 2-methyl-1-propanol were used to derive the following Arrhenius expressions in the temperature range 241–373 K (in units of cm 3 molecule −1 s −1): k1 = (3.1±0.9) × 10 −12 exp [ (352±82)/ T] k2 = (2.8±0.9) × 10 −12 exp [ (503±98)/ T] k3 = (2.6±0.6) × 10 −12 exp [ (456±65)/ T] At 298 K, the reaction rate constants obtained by the two methods were in very good agreement .Physical and Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm 3, a boiling point of 124.0±8.0 °C at 760 mmHg, and a vapour pressure of 6.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 42.2±6.0 kJ/mol, and the flash point is 42.9±7.7 °C .Wissenschaftliche Forschungsanwendungen

Synthese von Proteinkinase-C-Inhibitoren

1-Methoxy-2-methyl-2-propanol: wird als Reagenz bei der Synthese von 2-Amino-3-carboxy-4-phenylthiophenen verwendet. Diese Verbindungen sind wichtig, weil sie als Inhibitoren der Proteinkinase C wirken, einem Enzym, das an der Steuerung der Funktion anderer Proteine durch die chemische Addition von Phosphatgruppen beteiligt ist. Durch die Hemmung dieses Enzyms können Forscher die an Zellwachstum, Signalübertragung und Zelltod beteiligten Pfade und Kontrollmechanismen untersuchen, was Auswirkungen auf die Krebsforschung und -behandlung hat.

Herbizidformulierung

Diese Chemikalie dient als Reagenz bei der Synthese von Metolachlor , einer organischen Verbindung, die als Herbizid eingesetzt wird. Es ist besonders wirksam bei der Bekämpfung von Gräsern und breitblättrigen Unkräutern in Mais- und Sojabohnenkulturen. Die Rolle von this compound in diesem Prozess ist entscheidend, da es zur Bildung des Wirkstoffs des Herbizids beiträgt und dessen Stabilität und Wirksamkeit erhöht.

Biologischer Indikator

This compound: fungiert aufgrund seiner spezifischen chemischen Eigenschaften als biologischer Indikator . Biologische Indikatoren werden in der Forschung verwendet, um das Vorhandensein bestimmter Mikroorganismen zu erkennen oder die Wirksamkeit von Sterilisationsprozessen anzuzeigen. Die Stabilität und Reaktivität der Verbindung machen sie für solche Anwendungen geeignet, bei denen präzise Messungen entscheidend sind.

Lösungsmittelanwendungen

In der wissenschaftlichen Forschung wird This compound häufig als Lösungsmittel verwendet . Seine Fähigkeit, eine Vielzahl von Substanzen zu lösen, macht es wertvoll bei der Vorbereitung von Proben für die Analyse oder bei der Synthese komplexer chemischer Verbindungen. Seine Lösemitteleigenschaften sind auch vorteilhaft, um Reaktionen zu ermöglichen, die ein bestimmtes Medium erfordern, um abzulaufen.

Farben und Beschichtungen

Ähnlich wie andere Glykolether wird This compound als Träger und Lösungsmittel in Farben und Beschichtungen verwendet . Es trägt zur Verbesserung der Konsistenz und der Anwendungseigenschaften von Farben bei. Darüber hinaus kann es in die Formulierung von Beschichtungen eingebunden sein, wo es zur Dispersion von Pigmenten beiträgt und die Trocknungszeiten verkürzt.

Wirkmechanismus

Target of Action

1-Methoxy-2-methyl-2-propanol is primarily used as a solvent in various industrial and commercial applications . It is used as a carrier/solvent in printing/writing inks and paints/coatings . It also finds use as an industrial and commercial paint stripper .

Mode of Action

The mode of action of this compound is primarily based on its solvent properties. As a solvent, it dissolves or dilutes other substances without causing a chemical change to the substance or itself .

Pharmacokinetics

As a solvent, it is likely to have high bioavailability due to its ability to dissolve in water .

Result of Action

The result of the action of this compound is largely dependent on its use as a solvent. It helps in the application and effectiveness of other substances by improving their solubility and spreadability .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is used as an antifreeze in diesel engines , suggesting that its effectiveness can be influenced by temperature. Additionally, its use in industrial and commercial applications suggests that it may be stable under a variety of environmental conditions .

Safety and Hazards

Zukünftige Richtungen

Given its wide range of industrial and commercial uses, 1-Methoxy-2-methyl-2-propanol is likely to continue to be a significant component in products such as printing/writing inks and paints/coatings . Its use as an industrial and commercial paint stripper also suggests potential for continued application in these areas .

Biochemische Analyse

Biochemical Properties

1-Methoxy-2-methyl-2-propanol plays a significant role in biochemical reactions due to its solvent properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating their solubility and stability. For instance, it is known to interact with protein kinase C inhibitors, enhancing their solubility and effectiveness . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and van der Waals interactions with biomolecules, thereby stabilizing their structure and function.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of inflammatory responses in human respiratory mucosa . This compound can also impact cell function by altering the expression of specific genes involved in metabolic pathways, thereby influencing cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to their inhibition or activation. For instance, this compound can act as a competitive inhibitor for certain enzymes, thereby modulating their activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its effectiveness . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, high inhalation exposure to this compound in mice has been associated with narcosis and other adverse effects . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound exerts its biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation and reduction reactions, leading to the formation of metabolites that are further processed by the body . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites, thereby impacting cellular function and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can also affect its activity and function, influencing its overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects, contributing to its role in cellular processes and metabolic pathways.

Eigenschaften

IUPAC Name |

1-methoxy-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-5(2,6)4-7-3/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUXZWFVAPTPAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189419 | |

| Record name | 2-Propanol, 1-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3587-64-2 | |

| Record name | 1-Methoxy-2-methyl-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3587-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1-methoxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003587642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-methoxy-2-methyl-2-propanol in material science?

A1: this compound is utilized as a ligand in precursor compounds for depositing high dielectric constant (high-k) films. [] These films are crucial in microelectronics. The compound's structure, specifically the presence of the methoxy and methyl groups, enhances the volatility of the precursor compound, making it suitable for deposition techniques like Chemical Vapor Deposition (CVD). []

Q2: How does this compound impact aquatic ecosystems?

A2: Research suggests that this compound is a potential allelochemical released by certain aquatic plants like Potamogeton maackianus and P. malaianus. [] These compounds can inhibit the growth of algae like Selenastrum capricornutum and Microcystis aeruginosa in laboratory settings. [] This highlights the potential ecological impact of this compound as it can influence the balance of aquatic ecosystems.

Q3: Are there analytical methods to identify this compound in complex mixtures?

A3: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully used to identify and quantify this compound in exudates from aquatic plants. [] This technique allows for the separation and detection of different compounds based on their mass-to-charge ratio, providing a sensitive method for analyzing complex mixtures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1581507.png)